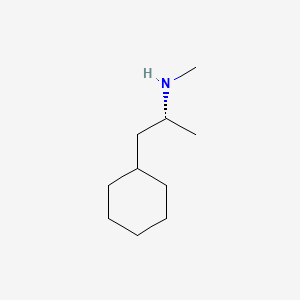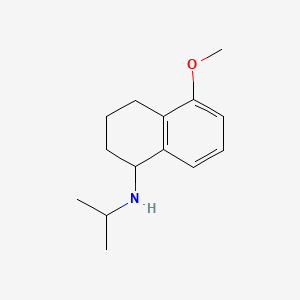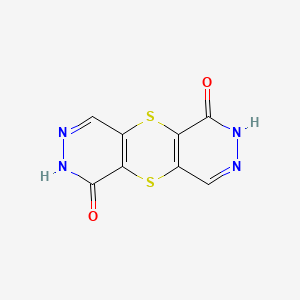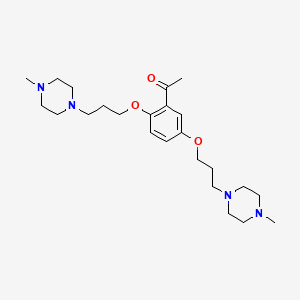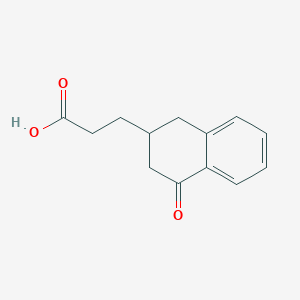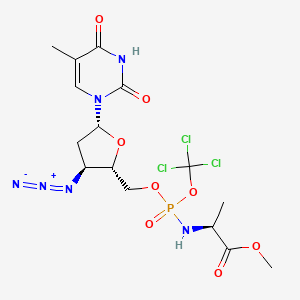
3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate is a synthetic nucleoside analog. It is structurally related to other nucleoside analogs used in antiviral therapies, particularly those targeting retroviruses such as HIV. This compound is characterized by the presence of an azido group at the 3’ position and a phosphoramidate group, which enhances its stability and bioavailability.
Méthodes De Préparation
The synthesis of 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside, followed by the introduction of the azido group at the 3’ position. The phosphoramidate moiety is then attached using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The phosphoramidate group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide.
Applications De Recherche Scientifique
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, especially against HIV.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The azido group at the 3’ position prevents the elongation of the viral DNA chain, effectively halting viral replication. The phosphoramidate group enhances the compound’s stability and facilitates its uptake by cells .
Comparaison Avec Des Composés Similaires
Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Studied for its selective inhibition of telomerase. Compared to these compounds, 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate offers enhanced stability and bioavailability due to the presence of the phosphoramidate group
Propriétés
Numéro CAS |
130829-12-8 |
|---|---|
Formule moléculaire |
C15H20Cl3N6O8P |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(trichloromethoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H20Cl3N6O8P/c1-7-5-24(14(27)20-12(7)25)11-4-9(21-23-19)10(31-11)6-30-33(28,32-15(16,17)18)22-8(2)13(26)29-3/h5,8-11H,4,6H2,1-3H3,(H,22,28)(H,20,25,27)/t8-,9-,10+,11+,33?/m0/s1 |
Clé InChI |
RORNFZMTNHHWRA-IJOWBKSBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


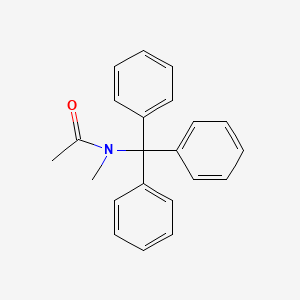
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
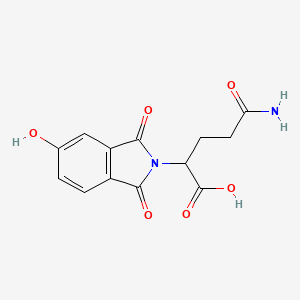
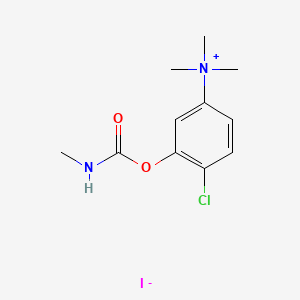
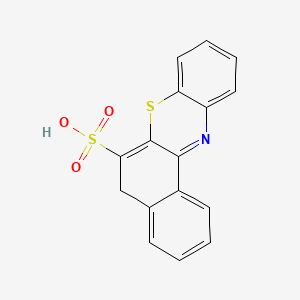
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
